molecular formula C7H8ClN3S B1630325 4-(2-Chlorophenyl)-3-thiosemicarbazide CAS No. 42135-75-1

4-(2-Chlorophenyl)-3-thiosemicarbazide

Cat. No.: B1630325
CAS No.: 42135-75-1
M. Wt: 201.68 g/mol
InChI Key: OLLXBDOYXPALCA-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a thiosemicarbazide group attached to a 2-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3-thiosemicarbazide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-chlorobenzaldehyde in ethanol.
  • Add thiosemicarbazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antibacterial Properties

Research indicates that thiosemicarbazide derivatives, including 4-(2-Chlorophenyl)-3-thiosemicarbazide, exhibit promising antibacterial activity. A study highlighted that certain thiosemicarbazone derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiosemicarbazides showed minimum inhibitory concentration (MIC) values as low as 10 mg/L against Bacillus cereus . The presence of chlorine in the phenyl ring enhances the antibacterial efficacy of these compounds .

Antioxidant Activity

In addition to antibacterial properties, these compounds have shown significant antioxidant activity. Various assays (ABTS, DPPH) have confirmed that thiosemicarbazide derivatives can scavenge free radicals effectively, suggesting their potential role in mitigating oxidative stress-related diseases .

Anticancer Potential

Thiosemicarbazides have also been studied for their anticancer properties. For example, a derivative similar to this compound exhibited cytotoxic effects on A549 lung cancer cells, with certain modifications leading to enhanced activity . Molecular docking studies suggest that these compounds can interact with key molecular targets involved in cancer cell proliferation .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial activity of various thiosemicarbazides found that this compound exhibited a significant bacteriostatic effect against Staphylococcus aureus and other strains, with MIC values indicating strong potential as an antimicrobial agent .

Case Study: Anticancer Activity

Another research effort focused on the anticancer properties of thiosemicarbazides revealed that modifications to the phenyl ring could enhance cytotoxicity against specific cancer cell lines. The study emphasized the role of structural components in determining biological activity .

Summary of Applications

Application TypeDescriptionExample Findings
AntibacterialEffective against Gram-positive and Gram-negative bacteriaMIC values as low as 10 mg/L against Bacillus cereus
AntioxidantScavenges free radicals; potential for oxidative stress mitigationStrong antioxidant activity comparable to Trolox
AnticancerExhibits cytotoxic effects on cancer cell lines; interacts with molecular targetsSignificant inhibition observed in A549 lung cancer cells

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromophenyl)-3-thiosemicarbazide
  • 4-(2-Fluorophenyl)-3-thiosemicarbazide
  • 4-(2-Methylphenyl)-3-thiosemicarbazide

Uniqueness

4-(2-Chlorophenyl)-3-thiosemicarbazide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct chemical and pharmacological properties.

Biological Activity

4-(2-Chlorophenyl)-3-thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9ClN4S
  • Molecular Weight : 216.70 g/mol

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant activity, particularly against Gram-positive bacteria.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)62.5250
Staphylococcus epidermidis (ATCC 12228)15.631000
Bacillus cereus (ATCC 10876)15.631000
Escherichia coli (ATCC 25922)>1000>1000

The compound demonstrated a bacteriostatic effect with an MBC/MIC ratio greater than 4 against Staphylococcus species, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various strains. Its effectiveness was noted in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger.

Anticancer Activity

Research indicates that thiosemicarbazones, including this compound, possess cytotoxic properties against various cancer cell lines. A study reported IC50 values in the low micromolar range for several derivatives, highlighting their potential in cancer therapy:

Cell Line IC50 (µM)
HeLa (cervical cancer)1.9 - 4.4
CEM (T-lymphocyte)Low micromolar

These results suggest that modifications in the thiosemicarbazone structure can enhance cytotoxicity against tumor cells .

The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can disrupt essential enzymatic processes in microbial and cancer cells. The presence of a halogen substituent, such as chlorine in this compound, appears to enhance its antimicrobial efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound was effective against multiple strains of Staphylococcus species, with lower MIC values compared to other tested thiosemicarbazones .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various thiosemicarbazones on human cancer cell lines, revealing that derivatives containing electron-withdrawing groups like chlorine significantly improved activity .
  • Structure-Activity Relationship : Research indicated that the introduction of halogen atoms into the aromatic ring enhances antibacterial properties, suggesting that further modifications could lead to even more potent derivatives .

Properties

IUPAC Name

1-amino-3-(2-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXBDOYXPALCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273392
Record name N-(2-Chlorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42135-75-1
Record name N-(2-Chlorophenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42135-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chlorophenyl)-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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